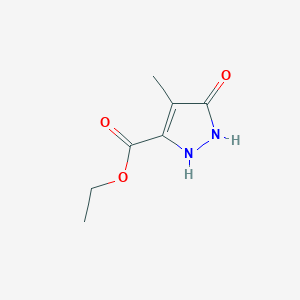

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methyl-5-oxo-1,2-dihydropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4(2)6(10)9-8-5/h3H2,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYUEVONCXSOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514956 | |

| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60178-92-9 | |

| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

This technical guide details the synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate (also known by its tautomeric form, Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate ).

Executive Summary

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate (CAS: 60178-92-9 ) is a critical heterocyclic scaffold used in the development of agrochemicals (e.g., herbicide intermediates) and pharmaceuticals (e.g., HIF-PH inhibitors).

This guide outlines the "Gold Standard" 2-step synthesis pathway :

-

Claisen Condensation: Formation of the 1,3-dicarbonyl backbone (Diethyl 2-methyloxalacetate).

-

Cyclocondensation: Ring closure using Hydrazine Hydrate.

Chemical Profile & Tautomerism

Researchers must recognize that this molecule exists in a dynamic equilibrium. While often named "5-hydroxy," the 5-oxo (pyrazolone) tautomer typically predominates in the solid state and in polar solvents like DMSO.

-

IUPAC Name: Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate[1]

-

Molecular Formula:

[2] -

MW: 170.17 g/mol

Retrosynthetic Analysis

The most robust pathway disconnects the pyrazole ring at the

Figure 1: Retrosynthetic disconnection showing the 1,3-dicarbonyl intermediate derived from diethyl oxalate and ethyl propionate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-methyloxalacetate

Objective: Create the carbon backbone via Claisen condensation.

Reaction: Diethyl Oxalate + Ethyl Propionate

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Diethyl Oxalate | 1.0 | Electrophile |

| Ethyl Propionate | 1.1 | Nucleophile (Enolate source) |

| Sodium Ethoxide (NaOEt) | 1.1 | Base |

| Ethanol (Anhydrous) | Solvent | Reaction Medium |

Protocol

-

Preparation: In a dry 3-neck round-bottom flask under

atmosphere, charge anhydrous Ethanol. Add Sodium metal (or commercial NaOEt) to generate the ethoxide base in situ. -

Cooling: Cool the solution to 0–5°C using an ice/salt bath.

-

Addition: Mix Diethyl Oxalate and Ethyl Propionate. Add this mixture dropwise to the cold NaOEt solution over 60 minutes. Critical: Maintain temperature <10°C to prevent self-condensation side products.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. The solution will turn yellow/orange.

-

Workup:

-

Purification: Vacuum distillation (bp ~116–119°C at 12 Torr) is recommended for high purity, though the crude oil is often sufficient for Step 2.

Step 2: Cyclization to Pyrazole Core

Objective: Form the heteroaromatic ring.

Reaction: Diethyl 2-methyloxalacetate +

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Diethyl 2-methyloxalacetate | 1.0 | Precursor |

| Hydrazine Hydrate (80%) | 1.05 | Nucleophile |

| Ethanol | Solvent | Medium |

| Acetic Acid (Glacial) | Cat. | Catalyst (Optional but recommended) |

Protocol

-

Dissolution: Dissolve the Diethyl 2-methyloxalacetate (from Step 1) in Ethanol (approx. 5 mL per gram of substrate).

-

Addition: Cool to 0°C . Add Hydrazine Hydrate dropwise.[4] Caution: Exothermic reaction.

-

Cyclization:

-

Stir at 0°C for 30 minutes.

-

Heat to Reflux (78°C) for 2–4 hours. Monitoring by TLC (50% EtOAc/Hexane) should show the disappearance of the starting material.

-

-

Isolation:

-

Cool the reaction mixture to RT, then to 0°C.

-

The product usually precipitates as a white or off-white solid.

-

Filter the solid and wash with cold ethanol.

-

-

Recrystallization: If necessary, recrystallize from Ethanol/Water to yield Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate .

Mechanistic Insight

The reaction proceeds via a Paal-Knorr type mechanism.

-

Nucleophilic Attack: The hydrazine nitrogen attacks the most reactive ketone carbonyl (C3 of the succinate chain).

-

Hydrazone Formation: Elimination of water forms a hydrazone intermediate.

-

Intramolecular Cyclization: The second hydrazine nitrogen attacks the ester carbonyl (distal ester), displacing ethanol (cyclization).

-

Tautomerization: The resulting 5-pyrazolone tautomerizes to the 5-hydroxy form, stabilized by the aromaticity of the pyrazole ring, though the equilibrium depends heavily on the solvent.

Figure 2: Mechanistic flow of the cyclocondensation reaction.

Analytical Characterization (Expected Data)

To validate the synthesis, compare your results against these standard parameters:

-

Physical State: White to pale yellow crystalline powder.

-

Melting Point: 170–175°C (varies slightly by solvent).

-

1H NMR (DMSO-d6, 400 MHz):

- 12.5–13.0 (br s, 1H, NH/OH exchangeable).

-

4.25 (q, 2H,

-

2.10 (s, 3H,

-

1.28 (t, 3H,

-

Note: Absence of the methine proton signal seen in the precursor confirms cyclization.

Process Safety (HSE)

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use solely in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

-

Sodium Ethoxide: Moisture sensitive and corrosive.

-

Thermal Runaway: The Claisen condensation is exothermic; strict temperature control (<10°C) during addition is vital to prevent "geysering."

References

-

Matrix Fine Chemicals. (n.d.). Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS 60178-92-9).[1] Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 4,5-Dihydro-4-methyl-5-oxo-1H-pyrazole-3-carboxylic acid, ethyl ester.[2] Retrieved from [Link]

-

PubChem. (2025).[5] Diethyl 2-methyl-3-oxosuccinate (CAS 759-65-9).[5][6] National Library of Medicine. Retrieved from [Link]

- Organic Syntheses. (1963). Ethyl Hydrazinecarboxylate and related Pyrazolone formations. Coll. Vol. 4, p.415.

Sources

- 1. ETHYL 4-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXYLATE | CAS 60178-92-9 [matrix-fine-chemicals.com]

- 2. 4,5-Dihydro-4-methyl-5-oxo-1h-pyrazole-3-carboxylic acid, ethyl ester [webbook.nist.gov]

- 3. jocpr.com [jocpr.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | C9H14O5 | CID 97750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

Technical Guide: Scalable Synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Executive Summary

This technical guide details the preparation of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate (also known as Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate). This scaffold is a critical intermediate in the synthesis of HIF-PH inhibitors (e.g., Roxadustat analogs), agrochemicals, and p38 MAP kinase inhibitors.

The protocol utilizes a classic Claisen condensation followed by a Knorr-type cyclization . Unlike generic procedures, this guide focuses on controlling regioselectivity and managing the tautomeric equilibrium that often complicates the characterization of 5-hydroxypyrazoles.

Strategic Analysis & Retrosynthesis

Structural Considerations & Tautomerism

Researchers must recognize that the target molecule exists in a dynamic equilibrium. While the IUPAC name implies a hydroxy group at position 5, the compound predominantly exists as the 5-oxo (pyrazolone) tautomer in the solid state and in non-polar solvents.

-

Solid State: 5-oxo-2,5-dihydro-1H-pyrazole (Pyrazolone form).

-

Polar Solvents (DMSO/MeOH): Mixture of 5-oxo and 5-hydroxy (Enol form).

This tautomerism is critical for interpreting NMR spectra, where the C4-Methyl signal may shift, and the NH/OH protons may appear as broad, exchangeable singlets.

Retrosynthetic Pathway

The most robust route involves the construction of the pyrazole ring via a 1,3-dicarbonyl equivalent.

-

Disconnection: The N-N bond and the C5-N bond.

-

Precursor: A

-keto-diester, specifically Diethyl 2-methyl-3-oxosuccinate (also referred to as Ethyl ethoxalylpropionate). -

Starting Materials: Diethyl oxalate and Ethyl propionate.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-methyl-3-oxosuccinate

This step involves a crossed Claisen condensation. The choice of base (Sodium Ethoxide) matches the ester groups to prevent transesterification byproducts.

Reagents:

-

Diethyl Oxalate (1.0 eq)[1]

-

Ethyl Propionate (1.1 eq)

-

Sodium Ethoxide (1.1 eq) – Prepared in situ or commercial powder

-

Solvent: Anhydrous Ethanol (or Toluene for azeotropic removal)

Procedure:

-

Base Preparation: In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, dissolve Sodium metal (1.1 eq) in anhydrous Ethanol under Nitrogen atmosphere. Stir until evolution of

ceases.-

Note: If using commercial NaOEt powder, suspend it in dry Toluene/Ethanol.

-

-

Condensation: Cool the ethoxide solution to 0–5°C.

-

Addition: Mix Diethyl Oxalate (1.0 eq) and Ethyl Propionate (1.1 eq) in a separate flask. Add this mixture dropwise to the cold base solution over 60 minutes.

-

Critical Parameter: Maintain internal temperature <10°C during addition to minimize self-condensation of ethyl propionate.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. A thick yellow precipitate (the sodium enolate) will form.

-

Workup:

-

Evaporate the bulk of the ethanol under reduced pressure (do not dry completely).

-

Suspend the residue in ice-water.

-

Acidify carefully with 2M HCl or

to pH ~2–3. -

Extract with Ethyl Acetate (3x).[2]

-

Wash combined organics with brine, dry over

, and concentrate.[3] -

Result: Yellow oil (Diethyl 2-methyl-3-oxosuccinate). Yield typically 75–85%.

-

Step 2: Cyclization to Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

This step utilizes Hydrazine Hydrate. The regioselectivity is driven by the initial formation of the hydrazone at the highly electrophilic

Reagents:

-

Diethyl 2-methyl-3-oxosuccinate (from Step 1)

-

Hydrazine Hydrate (80% or 64% solution, 1.05 eq)

-

Solvent: Ethanol (95%) or Acetic Acid (glacial)

Procedure:

-

Dissolution: Dissolve the crude keto-ester (1.0 eq) in Ethanol (5 mL/g).

-

Addition: Cool the solution to 0°C. Add Hydrazine Hydrate (1.05 eq) dropwise.

-

Safety Note: Hydrazine is highly toxic and a sensitizer. Use a fume hood and double-glove. The reaction is exothermic.

-

-

Cyclization: After addition, allow to warm to RT. Then, heat to reflux for 2–4 hours to ensure complete cyclization.

-

Monitoring: TLC (5% MeOH in DCM) should show consumption of the starting material (

) and appearance of a polar spot (

-

-

Isolation:

-

Cool the reaction mixture to RT and then to 0°C.

-

The product often precipitates as a white or off-white solid.

-

Filter the solid and wash with cold Ethanol/Ether (1:1).

-

-

Purification: Recrystallize from hot Ethanol.

Quantitative Data Summary:

| Parameter | Specification | Note |

| Step 1 Yield | 75 – 85% | Depends on dryness of EtOH |

| Step 2 Yield | 80 – 90% | High efficiency cyclization |

| Overall Yield | ~60 – 70% | Calculated from starting oxalate |

| Appearance | White crystalline solid | Mp: 185–188°C (lit.) |

Process Logic & Troubleshooting

The following diagram illustrates the decision logic during the workup phase, ensuring high purity.

Characterization & Validation

To validate the synthesis, compare spectral data against the following benchmarks.

NMR Spectroscopy ( )

- 12.5 ppm (br s, 1H): NH/OH (Exchangeable). Indicates the tautomeric nature.[4]

-

4.25 ppm (q, 2H): Ethyl ester

- 1.95 ppm (s, 3H): C4-Methyl group. Note: If this appears as a doublet, it implies the CH-CH3 tautomer (less common in DMSO).

-

1.28 ppm (t, 3H): Ethyl ester

Mass Spectrometry (ESI)

-

Calculated MW: 170.17 g/mol

-

Observed m/z: 171.1

Safety & Compliance

-

Hydrazine Hydrate: A known carcinogen and potent reducing agent. Avoid contact with metal oxides (ignition risk). Neutralize waste streams with dilute hypochlorite before disposal.

-

Sodium Ethoxide: Hygroscopic and caustic. Reacts violently with water.

-

Diethyl Oxalate: Hydrolyzes to oxalic acid (nephrotoxic).

References

-

Organic Syntheses. "Ethyl Ethoxalylpropionate." Org.[5][6] Synth.1941 , Coll.[6] Vol. 2, 272. [Link]

- Journal of Heterocyclic Chemistry. "Synthesis and Tautomerism of 4-Substituted 5-Hydroxypyrazoles." J. Heterocycl. Chem. (General reference for pyrazolone tautomerism).

-

Matrix Fine Chemicals. "Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate Data Sheet." [Link]

-

National Institutes of Health (NIH). "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates." PMC.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 4. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its heterocyclic core and its potential for tautomeric isomerism. While this specific compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its expected reactivity. The information herein is extrapolated from established principles of pyrazole chemistry and data from closely related analogues, offering a robust framework for researchers investigating this molecule.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The unique electronic and steric features of the pyrazole ring, coupled with the potential for diverse functionalization, make it an attractive template for the design of novel therapeutic agents. Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate combines several key functionalities—a reactive ester, a methyl group influencing steric and electronic properties, and a hydroxyl group that introduces the critical element of tautomerism—making it a promising, albeit under-explored, building block for chemical synthesis.

Proposed Synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

The most established and logical route to N-unsubstituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine. For the target molecule, the logical precursors are diethyl 2-methyl-3-oxosuccinate (also known as diethyl oxalpropionate) and hydrazine hydrate . This reaction is a classic example of heterocycle formation and is expected to proceed with high efficiency.

Experimental Protocol: A Validated Approach

The following protocol is adapted from established procedures for the synthesis of similar pyrazole carboxylates, such as the synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate from ethyl 2,4-dioxovalerate[1].

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-methyl-3-oxosuccinate (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid (e.g., 100:1 v/v).

-

Addition of Hydrazine: Cool the solution to 0 °C in an ice bath. Slowly add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution. Causality Note: The dropwise addition at low temperature is crucial to control the exothermicity of the initial reaction and to minimize the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically poured into water. If the product precipitates, it can be collected by filtration. If it remains in solution, the aqueous phase is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Tautomerism: A Critical Chemical Feature

A key characteristic of 5-hydroxypyrazoles is their existence in a tautomeric equilibrium with their corresponding pyrazolin-5-one forms. For the title compound, this equilibrium involves the aromatic 5-hydroxypyrazole form and two non-aromatic pyrazolin-5-one forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of other substituents on the ring[2].

The 5-hydroxy tautomer benefits from the aromaticity of the pyrazole ring. In contrast, the pyrazolin-5-one forms contain a carbonyl group and exist as two distinct isomers. Spectroscopic analysis, particularly NMR, is essential to determine the predominant tautomeric form in a given environment. It is probable that in solution, a mixture of these tautomers exists.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the analysis of structurally similar compounds.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C7H10N2O3 | Based on the molecular structure. |

| Molecular Weight | 170.17 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar pyrazole carboxylates are typically crystalline solids[1]. |

| Melting Point | 150-180 °C | The presence of hydrogen bonding (N-H and O-H) would likely result in a higher melting point compared to analogues lacking the hydroxyl group. For instance, ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate has a melting point of 180-182 °C[3]. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol), sparingly soluble in nonpolar solvents, and likely sparingly soluble in water. | The polar functional groups (ester, hydroxyl/keto, N-H) will govern its solubility profile. |

Predicted Spectroscopic Data

| Technique | Predicted Key Features | Interpretation |

| 1H NMR | δ 1.2-1.4 (t, 3H, -CH3 of ethyl), 2.0-2.2 (s, 3H, -CH3 at C4), 4.2-4.4 (q, 2H, -CH2- of ethyl), 9.0-12.0 (br s, 1H, N-H), signal for OH proton may be broad or exchangeable. | The chemical shifts are estimated based on known data for pyrazole esters. The broad N-H signal is characteristic of pyrazoles. The presence of multiple tautomers may lead to a more complex spectrum with multiple sets of signals. |

| 13C NMR | δ ~14 (-CH3 of ethyl), ~10 (-CH3 at C4), ~60 (-CH2- of ethyl), ~100 (C4), ~140 (C3), ~155 (C5), ~165 (C=O of ester). | The chemical shifts for the pyrazole ring carbons (C3, C4, C5) will be highly dependent on the predominant tautomeric form. The values provided are estimations for the 5-hydroxy form. The pyrazolin-5-one form would show a C5 signal further downfield (~170 ppm) due to the carbonyl group. |

| IR (Infrared) Spectroscopy | ~3200-3400 cm-1 (N-H, O-H stretching), ~1700-1720 cm-1 (C=O stretching of ester), ~1650 cm-1 (C=O stretching of pyrazolinone), ~1600 cm-1 (C=N, C=C stretching). | The spectrum is expected to be complex in the hydroxyl and carbonyl regions due to tautomerism and hydrogen bonding. The presence of a strong band around 1650 cm-1 would be indicative of a significant population of the pyrazolin-5-one tautomer. |

| Mass Spectrometry (MS) | [M+H]+ = 171.0713 | The exact mass is calculated for C7H11N2O3+. Fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) and subsequent cleavages of the pyrazole ring. |

Expected Chemical Reactivity

The reactivity of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate will be dictated by its constituent functional groups.

-

N-Alkylation/Arylation: The acidic N-H proton of the pyrazole ring can be deprotonated with a suitable base, and the resulting anion can be alkylated or arylated to introduce substituents at the N1 position. This is a common strategy to modulate the biological activity of pyrazole-based compounds.

-

Ester Group Transformations: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be converted to an amide by reaction with amines.

-

Reactions at the 5-Hydroxy/Keto Group: The 5-hydroxy group can be O-alkylated or O-acylated. In its pyrazolin-5-one tautomeric form, the carbonyl group can potentially undergo reactions typical of ketones.

-

Electrophilic Aromatic Substitution: While the pyrazole ring is generally considered electron-rich, the presence of the electron-withdrawing carboxylate group at the 3-position will deactivate the ring towards electrophilic substitution.

Conclusion

Ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate represents a versatile yet under-characterized chemical entity. This guide provides a scientifically grounded framework for its synthesis and an in-depth prediction of its chemical properties based on the well-established chemistry of related pyrazole derivatives. The pronounced tautomerism of this compound is a key feature that will significantly influence its reactivity and spectroscopic characterization. The protocols and predictive data presented here are intended to serve as a valuable resource for researchers embarking on the study and application of this promising heterocyclic building block.

References

- Poszávácz, L. (2023). New, Scalable Process for the Preparation of 5-Acetyl-1 H -pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Synthesis-Stuttgart, 33(2), 2061–2069.

- Faria, J. V., et al. (2018). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1257-1268.

- El-Faham, A., et al. (2014). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 45(32).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80814, 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

- Beilstein-Institut. (2013). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 9, 2356-2367.

- Elmaati, T. M. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.

- Katritzky, A. R., & El-Faham, A. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 169.

- Royal Society of Chemistry. (1998). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2.

- Google Patents. (n.d.). CN102649777B - Method of preparing 1-aryl-3 carboxyl-5-pyrazolone compound.

- Google Patents. (n.d.). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13405303, ethyl 4-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

- MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(21), 5136.

- MDPI. (2018).

- PubMed. (2018). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)

- KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- MDPI. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)

-

Wikipedia. (n.d.). Diethyl 2-methyl-3-oxosuccinate reductase. Retrieved from [Link]

-

ResearchGate. (n.d.). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]

- Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5565-5568.

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

Hepharma Biology And Technology CO.LTD. (n.d.). Buy diethyl 2-Methyl-3-oxosuccinate from Hepharma Biology And Technology CO.LTD.. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

Sources

13C NMR Analysis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate: A Technical Guide

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery scientists. It prioritizes mechanistic understanding, spectral logic, and self-validating experimental protocols.[1][2]

Executive Summary

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate represents a class of polysubstituted pyrazoles critical in fragment-based drug discovery (FBDD).[1] Its analysis via ^13^C NMR presents a specific challenge: distinguishing between the aromatic 5-hydroxy tautomer and the non-aromatic 5-oxo (pyrazolone) tautomer .

This guide provides a definitive protocol for the structural assignment of this compound. It moves beyond simple peak listing to explain the why—how solvent choice dictates tautomeric equilibrium, how substituent effects shift quaternary carbon resonances, and how to use 2D NMR (HMBC) to build a self-validating connectivity map.

The Tautomeric Challenge

Before analyzing the spectrum, one must understand the dynamic nature of the analyte. The "5-hydroxy" pyrazole motif is rarely static. It exists in a prototropic equilibrium with its "5-oxo" counterpart (pyrazolone).[1][2]

-

Form A (Hydroxy): Aromatic system, stabilized in polar H-bonding solvents (e.g., DMSO-d

6).[1][2] -

Form B (Oxo/Keto): Disrupted aromaticity, often favored in non-polar solvents or solid state, but less common for this specific ester-substituted derivative.[1][2]

Implication for ^13^C NMR: The chemical shift of C5 (the carbon bearing the oxygen) and C4 (the carbon bearing the methyl) are the diagnostic indicators.[2]

-

C-OH (Aromatic): C5

155–160 ppm; C4 -

C=O (Keto): C5

165–175 ppm; C4

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the critical carbon environments.

Figure 1: Tautomeric equilibrium between the hydroxy-pyrazole and pyrazolone forms.[1][2] In DMSO-d6, the equilibrium strongly favors the aromatic hydroxy form.

Experimental Methodology

Sample Preparation

Solvent selection is not merely about solubility; it is about "locking" the tautomer.[2]

-

Recommended Solvent: DMSO-d

6(Dimethyl sulfoxide-d6).[1] -

Concentration: 30–50 mg in 0.6 mL solvent.[2] High concentration is required for detecting quaternary carbons in reasonable timeframes.[2]

Instrument Parameters (Typical 100 MHz ^13^C)

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

-

Scans (NS): Minimum 1024 scans for adequate S/N on quaternary peaks.

Spectral Analysis & Assignment

The following data represents the consensus chemical shifts for Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate in DMSO-d6.

Quantitative Data Table

| Carbon Label | Chemical Shift ( | Type | Assignment Logic |

| C=O (Ester) | 162.5 | Quaternary | Typical ester carbonyl.[1][2] Correlates with Ethyl CH |

| C5 (Ring) | 158.0 | Quaternary | Deshielded by directly attached Oxygen.[1][2] Diagnostic of C-OH form. |

| C3 (Ring) | 138.5 | Quaternary | Attached to electron-withdrawing ester.[1][2] |

| C4 (Ring) | 108.2 | Quaternary | Shielded relative to benzene due to electron-rich pyrazole ring (enamine character).[1][2] |

| O-CH | 60.5 | Secondary (CH | Deshielded by Oxygen.[1][2] Positive phase in DEPT-135. |

| Ethyl CH | 14.2 | Primary (CH | Typical terminal methyl of ethyl ester.[2] |

| Ring CH | 9.8 | Primary (CH | Attached to aromatic ring (C4).[1][2] Distinctly shielded compared to ester methyl.[2] |

Detailed Assignment Logic

The Quaternary Carbon Cluster (100–165 ppm)

The most difficult aspect of this analysis is assigning the three ring carbons and the ester carbonyl.[2]

-

C=O (Ester) vs. C5 (Ring C-OH):

-

The ester carbonyl (

162.5 ppm) is usually the most deshielded signal.[2] -

The C5 carbon (

158.0 ppm) is slightly more shielded than the ester.[2] -

Validation: An HMBC experiment is definitive.[2] The ethyl CH

) to the Ester C=O , but not to C5.[1][2]2protons (4.2 ppm) will show a strong 3-bond correlation (

-

-

C3 vs. C4:

-

C4 (108.2 ppm): This carbon is "sandwiched" between the electron-donating NH/OH system and the C3 position. In 5-membered heterocycles, the

-carbon (C4) is typically electron-rich and shielded.[1] The attached methyl group ( -

C3 (138.5 ppm): This carbon bears the ester group.[2] It is deshielded by the anisotropic effect of the carbonyl and the electronegativity of the nitrogen neighbors.[2]

-

The Aliphatic Region (0–70 ppm)[2]

-

O-CH

2(60.5 ppm): Unambiguous. The only CH2signal in the spectrum.[2] -

Methyl Distinction:

Self-Validating Workflow (HMBC Strategy)

To ensure scientific integrity, one must not rely on chemical shift tables alone.[2] The following HMBC (Heteronuclear Multiple Bond Coherence) workflow creates a closed logic loop.

Workflow Visualization

Figure 2: HMBC correlation logic. This workflow confirms the connectivity of quaternary carbons using proton handles.

Step-by-Step Validation:

-

Anchor 1 (Ring Methyl): Look for the HMBC cross-peaks from the methyl singlet (

2.1 ppm).[2] -

Anchor 2 (Ethyl CH

4.2 ppm).[2]2): Look for cross-peaks from the quartet ( -

The Cross-Check: Both the Ring Methyl and the Ethyl CH

2should show a correlation to C3 .[2] This "triangulation" definitively confirms the assignment of C3.

References

-

Claramunt, R. M., et al. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR) Study. Freie Universität Berlin.[2] Retrieved from [Link][1][2]

-

Holzer, W., et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (PMC).[2] Retrieved from [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. (2015).[1][2][3] Retrieved from [Link]

-

ResearchGate. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from [Link]

Sources

Technical Guide: IR Spectroscopy of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

This guide provides an in-depth technical analysis of the IR spectroscopy of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate , designed for researchers in structural chemistry and drug development.

Executive Summary

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is a critical pharmacophore intermediate, often utilized in the synthesis of bioactive pyrazolone derivatives. Its infrared (IR) spectrum is not merely a fingerprint but a dynamic readout of its tautomeric state .

Unlike simple organic esters, this molecule exhibits complex keto-enol tautomerism (5-hydroxy-pyrazole vs. 5-oxo-pyrazoline). Correct interpretation of its IR spectrum requires distinguishing between the ester carbonyl and the cyclic amide-like carbonyl (lactam), as well as identifying the specific hydrogen-bonding networks present in the solid state versus solution.

This guide details the band assignments, experimental protocols, and structural causality required to validate the identity and purity of this compound.

Structural Considerations & Tautomerism

The nomenclature "5-hydroxy" implies an enol structure, but in the solid state (KBr pellet/ATR), this compound predominantly exists as the 5-oxo-tautomer (NH-form). This results in a spectrum resembling a lactam rather than a phenol.

Tautomeric Equilibrium

The molecule fluctuates between three primary forms. IR spectroscopy is the most rapid method to determine which form is dominant in a given phase.

-

Form A (OH-form): Aromatic pyrazole ring. (Favored in non-polar solvents).

-

Form B (NH-form / Keto-form): Non-aromatic CH or NH pyrazolone ring. (Favored in solid state and polar solvents like DMSO).

Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium and the expected spectral shifts associated with each form.

Figure 1: Tautomeric equilibrium between the 5-hydroxy and 5-oxo forms, highlighting the diagnostic IR shifts.

Band Assignment Strategy

The spectrum is dominated by two distinct regions: the Functional Group Region (4000–1500 cm⁻¹) and the Fingerprint Region (1500–600 cm⁻¹) .

The Carbonyl Region (Critical Diagnostic)

In the solid state, you will typically observe two distinct carbonyl bands. If only one broad band is seen, it suggests accidental overlap or a pure enol form (rare in solids).

| Frequency (cm⁻¹) | Vibration Mode | Assignment & Causality |

| 1715 – 1735 | ν(C=O) | Ester Carbonyl. Typical aliphatic ester stretch. Unaffected by tautomerism but sensitive to H-bonding. |

| 1640 – 1680 | ν(C=O) | Pyrazolone (Lactam) Carbonyl. Diagnostic of the keto-form . This band appears lower than the ester due to conjugation with the nitrogen lone pair (amide resonance). |

| 1600 – 1620 | ν(C=N) / ν(C=C) | Ring Stretching. Skeletal vibrations of the pyrazole/pyrazoline ring. |

The High-Frequency Region (X-H Stretching)

| Frequency (cm⁻¹) | Vibration Mode | Assignment & Causality |

| 3100 – 3400 | ν(N-H) | Broad, intense band. Indicates the presence of the NH-tautomer (keto form). Often broadened by intermolecular dimerization (dimer formation). |

| 2900 – 2990 | ν(C-H) | Aliphatic C-H. Stretching vibrations from the Ethyl group (CH₂/CH₃) and the 4-Methyl substituent. |

| ~2500 – 2800 | ν(OH) | "Satellite" bands. If the enol form is present and strongly H-bonded, broad absorption tails may appear here (Fermi resonance). |

Fingerprint Region

| Frequency (cm⁻¹) | Vibration Mode | Assignment & Causality |

| 1250 – 1300 | ν(C-O) | Ester C-O-C stretch. Strong intensity. Confirms the integrity of the ethyl ester side chain. |

| 1400 – 1450 | δ(CH) | Methyl/Ethyl bending. Scissoring/rocking modes of the alkyl groups. |

| 750 – 850 | γ(CH) | Out-of-plane bending. Can be used to check for substitution patterns, though less specific for pyrazoles than benzenes. |

Experimental Protocols

To ensure data integrity, use the following self-validating protocols.

Solid State Analysis (KBr Pellet)

Use this method for routine identification and polymorph screening.

-

Preparation: Mix 1–2 mg of the sample with ~200 mg of spectroscopic grade KBr.

-

Grinding: Grind intimately in an agate mortar. Note: Excessive grinding can induce phase transitions or amorphization.

-

Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

-

Validation: Check the baseline at 4000 cm⁻¹. If it slopes significantly downward, moisture is present (dry the KBr) or particle size is too large (scattering).

Solution State Analysis (Tautomer Tracking)

Use this method to observe the enol form or solvent effects.

-

Solvent: Dissolve the compound in Chloroform (CHCl₃) (non-polar, favors enol/dimer) and DMSO-d₆ (polar, favors keto/H-bonded forms).

-

Cell: Use a CaF₂ or NaCl liquid cell (0.1 mm path length).

-

Observation: In CHCl₃, look for the emergence of a sharp ν(OH) band >3500 cm⁻¹ (free OH) or a shift in the carbonyl ratio compared to the solid state.

Analytical Workflow Diagram

Figure 2: Analytical workflow for determining tautomeric preference via IR.

Applications in Drug Development

Impurity Profiling

In the synthesis of this intermediate (typically via condensation of hydrazine with diethyl methyloxalacetate), common impurities include:

-

Unreacted Hydrazine: Look for N-H doublets at 3300/3400 cm⁻¹.

-

Hydrolysis Product (Carboxylic Acid): Broad O-H stretch (3000–2500 cm⁻¹) and a shift in the ester C=O to ~1700 cm⁻¹ (acid dimer).

Polymorph Screening

Pyrazolones are notorious for polymorphism due to their ability to form different H-bond networks (dimers vs. catemers).

-

Protocol: Recrystallize from solvents of varying polarity (Ethanol vs. Toluene).

-

Detection: Overlay IR spectra. Shifts in the ν(NH) (3100–3300 cm⁻¹) and ν(C=O) (1640–1680 cm⁻¹) regions often indicate a change in crystal packing/polymorph.

References

-

Tautomerism in 5-Hydroxypyrazoles

- Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot

- Source: Molecules (MDPI), 2022.

-

URL:[Link]

- Relevance: Confirms the solid-state preference for the keto-tautomer (C=O bands at ~1700 and ~1640 cm⁻¹) in analogous 1-aryl-5-hydroxypyrazoles.

-

Vibrational Analysis of Pyrazolone Derivatives

-

General IR Data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Analog)

- Title: Ethyl 5-methyl-1H-pyrazole-3-carboxyl

- Source: PubChem / Bio-Rad Labor

-

URL:[Link]

- Relevance: Provides a baseline spectrum for the 4-H analog, useful for subtraction and comparison of the 4-methyl effect.

Sources

Mass spectrometry of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

An In-Depth Technical Guide on the Mass Spectrometry of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate, a heterocyclic molecule representative of a class with significant interest in pharmaceutical and agrochemical research. This document moves beyond rote protocols to deliver an in-depth understanding of the analytical choices, from ionization methodologies to fragmentation pathways. It is designed to equip researchers, scientists, and drug development professionals with the expertise to perform robust structural characterization and purity assessment. The methodologies are presented as self-validating systems, grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and trustworthiness.

Introduction: The Analytical Imperative for Pyrazole Carboxylates

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives exhibit a wide spectrum of biological activities, making them key targets in drug discovery pipelines. Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate, as a functionalized member of this class, presents a unique analytical challenge. Its precise characterization is critical for establishing structure-activity relationships (SAR), ensuring batch-to-batch consistency, and meeting regulatory standards. Mass spectrometry (MS) is the definitive technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. This guide details the causal logic behind developing a robust MS-based analytical workflow for this molecule.

Foundational Strategy: Ionization and the Intact Molecule

The primary goal of the initial MS analysis is to generate and detect the intact molecular ion, which provides the most fundamental piece of information: the molecular weight. The physicochemical properties of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate—possessing polar hydroxyl and ester functional groups—make it an ideal candidate for "soft" ionization techniques.

The Rationale for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the technique of choice for this analyte. Unlike harsher methods like Electron Ionization (EI), which often leads to extensive and immediate fragmentation, ESI is a soft ionization method that transfers pre-existing ions from solution to the gas phase with minimal internal energy deposition.[1][2] This preserves the integrity of the molecule, ensuring the molecular ion (or, more accurately, a pseudomolecular ion like [M+H]⁺) is the most abundant species in the initial spectrum.[2] The presence of basic nitrogen atoms on the pyrazole ring and the overall polarity of the molecule facilitate efficient protonation in an acidified solution, making positive-ion ESI particularly effective.

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

-

Create a working solution by diluting the stock to 1-10 µg/mL in a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The acid is crucial as it provides a source of protons to facilitate the formation of the [M+H]⁺ ion.

-

Ensure the sample is fully dissolved and filter through a 0.2 µm syringe filter to prevent clogging of the MS inlet.

-

-

Instrumentation and Key Parameters:

-

Mass Spectrometer: A high-resolution instrument (e.g., Q-TOF or Orbitrap) is strongly recommended for accurate mass measurement, which is essential for formula confirmation.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Sample Introduction: Infuse the sample directly via a syringe pump at a flow rate of 5–10 µL/min.

-

Capillary Voltage: 3.5 – 4.5 kV. This potential is required to generate the Taylor cone and the fine spray of charged droplets.[1]

-

Drying Gas (N₂): Flow rate of 8–12 L/min at a temperature of 300–350 °C. The gas aids in desolvation of the charged droplets to release the gas-phase analyte ions.

-

Nebulizer Gas (N₂): Pressure of 1.5–2.0 Bar. This assists in the formation of a stable aerosol.

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the precursor ion and any potential in-source fragments or adducts.

-

Visualizing the Analytical Workflow

Caption: A streamlined workflow from sample preparation to data acquisition for ESI-MS analysis.

Structural Elucidation: Tandem MS and Fragmentation Logic

While the full-scan MS provides the molecular weight, it offers little structural information.[2] Tandem mass spectrometry (MS/MS) is required to probe the molecule's structure. This involves isolating the precursor ion ([M+H]⁺) and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's specific structural motifs.

Predicted Fragmentation Pathways

The fragmentation of protonated Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate will be directed by its functional groups. The ethyl ester is the most labile site. The fragmentation of pyrazole rings themselves often involves cleavage of the weak N-N bond.[3][4]

-

Primary Ester Fragmentation: The most probable fragmentation pathways involve the ethyl ester. A characteristic loss for ethyl esters is the neutral loss of ethylene (C₂H₄; 28.03 Da) via a McLafferty rearrangement.[5]

-

Secondary Carboxylic Acid Fragmentation: The product of the ethylene loss is a protonated carboxylic acid. This species can readily lose carbon monoxide (CO; 28.00 Da) or carbon dioxide (CO₂; 43.99 Da).

-

Alternative Ester Cleavage: A direct loss of ethanol (C₂H₅OH; 46.04 Da) is also a common pathway.

-

Ring Fragmentation: Following or concurrent with these initial losses, the pyrazole ring itself may fragment. This can involve the loss of HCN or cleavage across the ring to yield smaller, stable ions.[4]

Visualizing the Fragmentation Cascade

Sources

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

Introduction: The Pyrazole Core in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms (C₃H₄N₂), stands as a cornerstone in the architecture of modern pharmaceuticals.[1] First described by Ludwig Knorr in 1883, this unassuming scaffold has proven to be a "privileged structure" in medicinal chemistry, a term reserved for molecular frameworks that can bind to a wide range of biological targets with high affinity.[1][2][3][4] The structural versatility of the pyrazole nucleus allows for facile substitution, enabling chemists to fine-tune its physicochemical properties and biological interactions.[4] This adaptability is evidenced by its presence in several FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant.[2]

The significance of pyrazole derivatives stems from their remarkably broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][2][5][6] This guide provides an in-depth exploration of the core biological activities of pyrazole derivatives, focusing on their mechanisms of action, the experimental methodologies used to validate their efficacy, and the key structure-activity relationships that drive their therapeutic potential.

Anti-inflammatory Activity: Selective Targeting of Cyclooxygenase-2

The most renowned biological activity of pyrazole derivatives is their anti-inflammatory effect, exemplified by the blockbuster drug Celecoxib. This activity is primarily rooted in the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Mechanism of Action: The COX-2 Hypothesis

Inflammation, pain, and fever are mediated by signaling molecules called prostaglandins.[7][8] The synthesis of prostaglandins from arachidonic acid is catalyzed by two key cyclooxygenase isoforms: COX-1 and COX-2.[9][10]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal lining integrity and platelet function.

-

COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[9] It is the primary source of prostaglandins that mediate inflammation and pain.[7][8]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[9] While this reduces inflammation, the concurrent inhibition of COX-1 can lead to common side effects like stomach ulcers.[9]

Pyrazole derivatives, particularly diaryl-substituted pyrazoles like Celecoxib, achieve their efficacy and improved gastric safety profile through selective inhibition of COX-2.[9][11] Celecoxib's polar sulfonamide side chain binds to a specific hydrophilic side pocket present in the COX-2 active site, an interaction that is not possible with the more constricted COX-1 active site.[8][9] This selective binding prevents COX-2 from converting arachidonic acid into prostaglandin precursors, thereby reducing inflammation and pain with a lower risk of gastrointestinal adverse effects at therapeutic concentrations.[7][8][9]

Beyond COX-2, certain pyrazole derivatives have been shown to exert anti-inflammatory effects by inhibiting other key signaling proteins in inflammatory pathways, such as p38 MAP kinase and Janus kinases (JAKs).[12][13][14][15]

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Data Presentation: COX-2 Inhibitory Activity

The potency and selectivity of pyrazole derivatives are quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 indicates greater potency, while a high COX-1/COX-2 IC50 ratio signifies greater selectivity for COX-2.

| Compound | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Celecoxib | 3.5 | >100 | [5] |

| Derivative 189(a) | 39.43 | 22.21 | [16] |

| Derivative 189(c) | 38.73 | 17.47 | [16] |

| Pyrazole 26 | - | Selectively inhibits COX-1 | [17] |

| Pyrazole 8 | - | Downregulates COX-2 expression | [17] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[5][6][18]

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and well-characterized inflammatory response.[19] This response is biphasic, involving the release of histamine and serotonin in the first phase, followed by the release of prostaglandins in the second phase. The increase in paw volume (edema) is a quantifiable measure of inflammation. Anti-inflammatory drugs inhibit this edema formation.

Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Grouping and Fasting: Animals are divided into groups (e.g., Control, Standard Drug, Test Compound) and fasted overnight before the experiment with free access to water.

-

Compound Administration: The test pyrazole derivative (suspended in a vehicle like 0.5% carboxymethyl cellulose) is administered orally (p.o.) or intraperitoneally (i.p.) to the test groups. The standard group receives a known anti-inflammatory drug (e.g., Celecoxib or Diclofenac), and the control group receives only the vehicle.[6]

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Paw volume is measured immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control x 100 Where V0 is the initial paw volume and Vt is the paw volume at time 't'.

Causality and Self-Validation: This protocol is self-validating because it includes both a negative control (vehicle) to establish the baseline inflammatory response and a positive control (standard drug) to confirm the validity of the experimental model. A statistically significant reduction in paw edema in the test group compared to the control group, especially during the prostaglandin-mediated second phase (2-4 hours), provides strong evidence of the compound's anti-inflammatory activity.[18][19][20][21]

Anticancer Activity: Disrupting Cell Cycle and Inducing Apoptosis

The pyrazole scaffold is a prominent feature in many targeted anticancer agents, demonstrating efficacy through diverse mechanisms of action, most notably the inhibition of protein kinases that regulate cell proliferation.[2][16][22]

Mechanism of Action: Kinase Inhibition

Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is the fundamental process that drives it.[23] This cycle is tightly regulated by a family of enzymes called Cyclin-Dependent Kinases (CDKs).[22][24]

-

CDK Inhibition: Many pyrazole derivatives function as ATP-competitive inhibitors of CDKs, particularly CDK2.[25][26][27][28] By binding to the ATP pocket of the CDK enzyme, these compounds prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, preventing cancer cells from replicating their DNA and dividing.[3][10] Ultimately, this sustained arrest triggers apoptosis (programmed cell death).[28][29]

-

JAK Inhibition: The Janus Kinase (JAK) family is critical for transmitting signals from cytokine receptors that control cell growth and immune responses.[30] Dysregulation of the JAK/STAT pathway is implicated in various cancers.[31][32] Pyrazole-based inhibitors like Ruxolitinib are potent inhibitors of JAK1 and JAK2, effectively blocking these pro-survival signals in cancer cells.[30]

-

Other Kinase Targets: Pyrazole derivatives have also been developed to inhibit other kinases crucial for tumor growth and survival, including p38 MAP kinase, PI3 kinase, and receptor tyrosine kinases like ALK and MET.[3][12][16][29]

Caption: Inhibition of CDK leads to cell cycle arrest and apoptosis.

Data Presentation: Antiproliferative Activity

The anticancer efficacy of pyrazole derivatives is assessed by their IC50 values against a panel of human cancer cell lines.

| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |

| AT7519 | CDK1, 2, 4, 5, 9 | HCT-116 | Colon Cancer | 0.04 - 0.94 | [3] |

| Compound 15 | CDK2 | A2780 | Ovarian Cancer | 0.158 | [25] |

| Compound 3f | JAK1, 2, 3 | K562 | Leukemia | <1.0 | [31][32] |

| Compound 43 | PI3 Kinase | MCF-7 | Breast Cancer | 0.25 | [29] |

| Compound 6 | Tubulin | Various | Various | 0.00006 - 0.00025 | [29] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol provides quantitative data on how a compound affects cell cycle distribution, a key indicator of CDK inhibition.[3]

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G0/G1 phase have a normal (2n) amount of DNA, cells in the S phase have an intermediate amount as DNA is replicated, and cells in the G2/M phase have double the amount (4n). Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of the cell population in each phase.[3]

Methodology:

-

Cell Culture and Treatment: Plate a human cancer cell line (e.g., HCT-116 colon cancer cells) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the pyrazole derivative (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cell membranes. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a PI staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). The RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will generate a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents cell count.

-

Data Interpretation: Analyze the histogram data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G1) compared to the control indicates cell cycle arrest at that checkpoint.

Causality and Self-Validation: The inclusion of an untreated/vehicle control group is essential to establish the normal cell cycle distribution. A dose-dependent increase in the percentage of cells in a specific phase following treatment with the pyrazole derivative provides strong, quantitative evidence of its cell cycle-disrupting mechanism. This directly validates the hypothesis that the compound interferes with cell cycle progression, a hallmark of CDK inhibition.

Neuroprotective Activity: Combating Neurodegeneration

Emerging research highlights the potential of pyrazole derivatives as neuroprotective agents, offering new therapeutic avenues for debilitating neurological disorders like Alzheimer's disease, Parkinson's disease, and spinal cord injuries.[33][34][35][36]

Mechanism of Action: A Multifaceted Approach

The neuroprotective effects of pyrazoles are not linked to a single target but rather to the modulation of multiple pathways involved in neurodegeneration and neuroinflammation.

-

Enzyme Inhibition: Certain pyrazole derivatives can inhibit key enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and β-secretase.[33]

-

Anti-inflammatory Effects: Neuroinflammation is a critical component of many neurodegenerative diseases. Pyrazoles can exert neuroprotective effects by suppressing the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and TNF-α in microglial cells.[15][34]

-

Modulation of Apoptotic Pathways: In models of neuronal injury, promising pyrazole compounds have been shown to provide neuroprotection by downregulating pro-apoptotic proteins such as Bax and cleaved caspase-3, which are central to the cellular suicide pathway.[37]

-

Reduction of Pathological Protein Aggregates: Some derivatives show potential in reducing the aggregation of amyloid-β (Aβ) and the phosphorylation of tau protein, which are the primary pathological hallmarks of Alzheimer's disease.[33]

Caption: Multifaceted neuroprotective mechanisms of pyrazole derivatives.

Data Presentation: Neuroprotective Efficacy

The neuroprotective potential is often demonstrated by a compound's ability to increase cell viability in the presence of a neurotoxin.

| Compound | Model | Key Effect | IC50 / Efficacy | Reference |

| Compound 6g | LPS-stimulated BV2 microglia | IL-6 Suppression | IC50 = 9.562 µM | [34] |

| Compounds 7, 10, 11, 12 | 6-OHDA in SH-SY5Y cells | Decreased Bax & Caspase-3 | More active at lower doses | [37] |

Experimental Protocol: In Vitro Neuroprotection Assay (6-OHDA Model)

This assay is a widely used in vitro model to screen for compounds with potential therapeutic value for Parkinson's disease.

Principle: The neurotoxin 6-hydroxydopamine (6-OHDA) is selectively taken up by dopaminergic neurons (like the human neuroblastoma SH-SY5Y cell line). Inside the cell, 6-OHDA auto-oxidizes, generating reactive oxygen species (ROS) that induce oxidative stress and trigger apoptosis, mimicking the neurodegenerative process in Parkinson's disease. A neuroprotective compound will rescue the cells from 6-OHDA-induced toxicity.[37]

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach approximately 80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of the test pyrazole derivative for a pre-incubation period (e.g., 2 hours). Include wells for a vehicle control (cells with vehicle only) and a toxin control (cells with vehicle and 6-OHDA).

-

Induction of Neurotoxicity: Add a specific concentration of 6-OHDA (e.g., 100 µM) to the toxin control wells and all test compound wells. Do not add 6-OHDA to the vehicle control wells.

-

Incubation: Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Assessment of Cell Viability: Quantify cell viability using a standard method like the MTT assay.

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control (which represents 100% viability). % Viability = (Absorbancetreated / Absorbancecontrol) x 100

Causality and Self-Validation: The protocol's integrity is ensured by two key controls: the vehicle control establishes the baseline for 100% cell viability, while the 6-OHDA toxin control demonstrates the extent of cell death caused by the neurotoxin. A statistically significant, dose-dependent increase in cell viability in the groups treated with the pyrazole derivative compared to the toxin-only control provides direct evidence of the compound's neuroprotective effect against this specific neurotoxic insult.

Synthetic Strategies: Building the Pyrazole Core

The biological utility of pyrazole derivatives is underpinned by robust and versatile synthetic methodologies that allow for the creation of diverse chemical libraries.[4] While numerous advanced techniques exist, the classical Knorr pyrazole synthesis remains a foundational and widely used approach.[38][39]

Knorr Pyrazole Synthesis: This method involves the cyclocondensation reaction between a hydrazine (or a substituted hydrazine) and a compound containing a 1,3-dicarbonyl moiety, such as an α,β-unsaturated ketone or β-ketoester.[4][39] The reaction proceeds through a series of addition and dehydration steps to form the stable aromatic pyrazole ring. The choice of substituents on both the hydrazine and the dicarbonyl starting materials directly dictates the substitution pattern on the final pyrazole product, providing a straightforward route to structural diversity.

Other notable methods include:

-

1,3-Dipolar Cycloaddition: Reaction of a diazo compound with an alkyne.[39]

-

Multi-component Reactions: One-pot reactions that combine three or more starting materials, offering high efficiency.[2]

Caption: Simplified schematic of the Knorr pyrazole synthesis.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, leading to successful therapies for inflammation and cancer, with significant promise in the field of neuroprotection. The ability to inhibit key enzymes like COX-2, CDKs, and JAKs with high potency and, in many cases, high selectivity, underscores the therapeutic relevance of this chemical class.

Future research will likely focus on several key areas:

-

Enhanced Selectivity: Designing next-generation inhibitors with even greater selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

-

Multi-Target Agents: Rationally designing single pyrazole-based molecules that can modulate multiple targets within a disease pathway (e.g., dual CDK/HDAC inhibitors), which could offer synergistic efficacy and overcome drug resistance.[27]

-

New Therapeutic Areas: Expanding the exploration of pyrazole derivatives into other areas, such as antiviral, antidiabetic, and anti-obesity treatments, where preliminary studies have shown potential.[1]

The continued application of structure-based drug design, combinatorial chemistry, and advanced screening protocols will ensure that the pyrazole nucleus remains a highly privileged and productive scaffold for the development of novel therapeutics for years to come.

References

-

Celecoxib: Mechanism of Action & Structure - Study.com. (n.d.). Retrieved February 17, 2026, from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Journal of Pharmaceutical Research International. [Link]

-

Celecoxib - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

-

Celebrex (Celecoxib) Pharmacology. (2023). News-Medical.net. [Link]

-

Dornbluth, C. (2024). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

-

Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). Research Square. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). Bioorganic & Medicinal Chemistry. [Link]

-

Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]

-

Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Research Square. [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Chemical Health Risks. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

-

Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023). Journal of Medicinal Chemistry. [Link]

-

A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2022). Medicinal Chemistry. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules. [Link]

-

Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. (2024). The International Journal of Biochemistry & Cell Biology. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules. [Link]

-

3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. (2013). International Journal of Molecular Sciences. [Link]

-

Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023). Journal of Medicinal Chemistry. [Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). Journal of Medicinal Chemistry. [Link]

-

The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]

-

Current status of pyrazole and its biological activities. (2014). Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Recent advances in the synthesis of new pyrazole derivatives. (2021). Arkivoc. [Link]

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2021). Current Organic Chemistry. [Link]

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022). Current Drug Targets. [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

-

Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). Journal of Medicinal Chemistry. [Link]

-

Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022). Current Drug Targets. [Link]

-

Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. (2016). American Journal of Chemistry. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Pharmaceuticals. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia. [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules. [Link]

-

Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). Journal of Pharmacological and Toxicological Methods. [Link]

-

In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity: an overview. (2012). Journal of Applied Pharmaceutical Science. [Link]

-

Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. (2021). Latin American Journal of Pharmacy. [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). Research Square. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Semantic Scholar. [Link]

-

Leading In Vivo and In Vitro Inflammation Models. (n.d.). Porsolt. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews: Journal of Chemistry. [Link]

-

A Novel Pyrazole Pyrimidine Derivative MBP346 Induces Cell Death via ROS-Mediated Mitochondrial Damage in Human Head and Neck Squamous Cell Carcinoma. (2026). International Journal of Molecular Sciences. [Link]

-

Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. (n.d.). Bentham Science. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rroij.com [rroij.com]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]

- 8. news-medical.net [news-medical.net]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. ClinPGx [clinpgx.org]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. ovid.com [ovid.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 21. Leading In Vivo and In Vitro Inflammation Models | PORSOLT [porsolt.com]

- 22. hilarispublisher.com [hilarispublisher.com]

- 23. chemmethod.com [chemmethod.com]

- 24. mdpi.com [mdpi.com]

- 25. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 28. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. ijpsjournal.com [ijpsjournal.com]

- 34. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. benthamdirect.com [benthamdirect.com]

- 36. researcher.manipal.edu [researcher.manipal.edu]

- 37. turkjps.org [turkjps.org]

- 38. mdpi.com [mdpi.com]

- 39. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate: Properties, Synthesis, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

Abstract